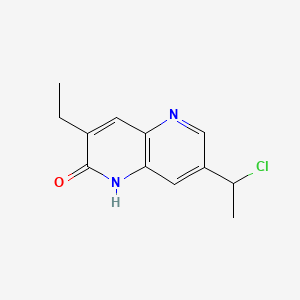
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves the reaction of 3-ethyl-1,5-naphthyridin-2(1H)-one with a chloroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: 7-Ethyl-3-ethyl-1,5-naphthyridin-2(1H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the chloroethyl group but shares the naphthyridine core structure.
7-(1-Bromoethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one: Similar structure with a bromoethyl group instead of a chloroethyl group.
7-(1-Chloroethyl)-1,5-naphthyridin-2(1H)-one: Similar structure but lacks the ethyl group at the 3-position.
Uniqueness
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the chloroethyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct interactions with molecular targets and potentially novel applications in various fields.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
7-(1-chloroethyl)-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H13ClN2O/c1-3-8-4-10-11(15-12(8)16)5-9(6-14-10)7(2)13/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
TXQJCFNZMLIITC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)C(C)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
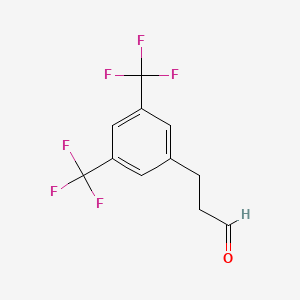
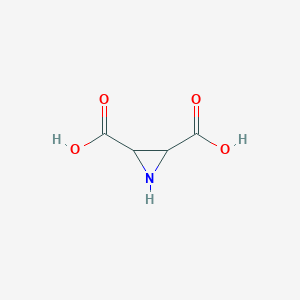

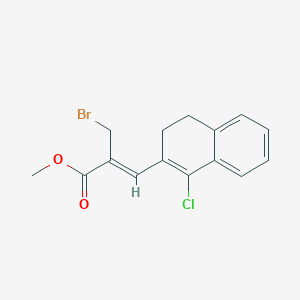

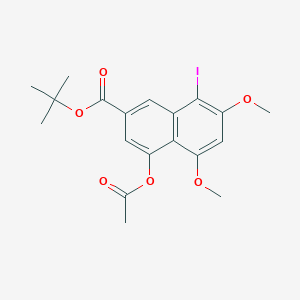

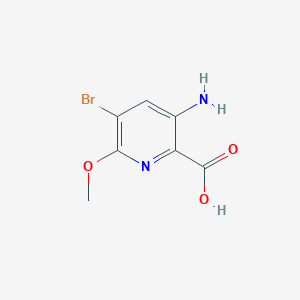
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
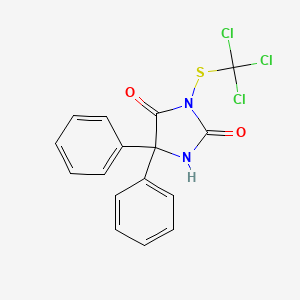
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
